[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine” consists of an imidazole ring attached to a chlorobenzyl group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : Research on compounds structurally similar to "[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine" has led to the synthesis of various novel derivatives. For instance, a study described the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized using IR, H NMR, C NMR, and mass spectral data, highlighting their potential in further chemical and pharmaceutical research (Vishwanathan & Gurupadayya, 2014).
Metal Complex Synthesis : Another study focused on the design and synthesis of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base and 2-aminomethylbenzimidazole. These complexes were evaluated for their biological activity, showcasing the diverse applications of imidazole derivatives in developing metal-based drugs and materials (al-Hakimi et al., 2020).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of imidazole derivatives. For example, 2-alkanamino benzimidazole derivatives demonstrated marked potency as antimicrobial agents against a variety of pathogens, suggesting their potential use in combating infections (Ajani et al., 2016).
Materials Science Applications
Imidazole derivatives have been applied in materials science, particularly in the development of corrosion inhibitors and polymers. Amino acid compounds based on imidazole were studied for their effectiveness as corrosion inhibitors for steel, showcasing their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015). Furthermore, novel polyamides with imidazole pendants have been synthesized, displaying significant solubility and thermal stability, which could be advantageous in creating advanced materials (Ghaemy & Alizadeh, 2009).
Mechanism of Action
Target of Action
The primary targets of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal rearrangement .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of these proteins, thereby influencing the cellular processes they regulate .
Biochemical Pathways
Given its targets, it is likely to influence pathways regulated by camp-dependent protein kinases . These could include pathways involved in cell growth, cell differentiation, and other cellular responses to external stimuli .
Result of Action
Given its targets, it may influence various cellular processes regulated by cAMP-dependent protein kinases . These could include changes in cell growth, cell differentiation, and cellular responses to external stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine. Factors such as pH can affect the photophysical properties of similar compounds .
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCBOCKXJIBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine |
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